2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves various chemical reactions, showcasing the diversity in synthetic approaches. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in specific acidic conditions affords 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, indicating a method for constructing benzoxazole frameworks through the transformation of oxazoles and their derivatives (Kalcheva, Tosheva, & Hadjieva, 1993). Additionally, a gold-catalyzed oxidation strategy has been utilized for the modular synthesis of 2,4-oxazole structures, demonstrating the effectiveness of bidentate ligands in controlling the reactivity of α-oxo gold carbenes (Luo, Ji, Li, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been confirmed through various analytical techniques. X-ray analysis played a pivotal role in determining the structure of compounds derived from benzoxazole reactions, offering insight into the molecular architecture of these compounds (Kalcheva, Tosheva, & Hadjieva, 1993).
Chemical Reactions and Properties
Benzoxazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives demonstrates the potential for creating novel fluorescent molecules for various applications, including antimicrobial activity (Phatangare et al., 2013).
Physical Properties Analysis
The study of benzoxazole derivatives also extends to their physical properties, including their thermotropic behavior and the formation of nematic melts, which are influenced by the structure of the polyesters based on these compounds (Kricheldorf & Thomsen, 1992).
Chemical Properties Analysis
The chemical properties of benzoxazole derivatives are characterized by their synthesis from carboxylic acids and their ability to form compounds with significant biological and therapeutic activities. The efficient synthesis of these compounds under catalyst and solvent-free conditions exemplifies the advancements in green chemistry, enabling the production of benzoxazoles in an environmentally friendly manner (Kumar, Selvam, Kaur, & Chakraborti, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUOYWFKNMUNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid | |
CAS RN |
100960-55-2 | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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